molecular formula C14H25NO6 B2719018 3-N-Di-boc-2-methyl-propionic acid CAS No. 357610-29-8

3-N-Di-boc-2-methyl-propionic acid

Cat. No.: B2719018
CAS No.: 357610-29-8
M. Wt: 303.355
InChI Key: YDPOEKBZTAUKGM-UHFFFAOYSA-N
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Description

3-N-Di-Boc-2-methyl-propionic acid is a protected amino acid derivative of significant value in synthetic organic chemistry and pharmaceutical research. Its primary application is as a specialized building block for the solid-phase and solution-phase synthesis of complex peptides and peptidomimetics . The compound features two tert-butoxycarbonyl (Boc) protecting groups on its nitrogen atom, providing orthogonal protection strategies that are crucial for constructing sophisticated molecular architectures. The Boc group is stable under basic conditions and can be cleanly removed under mild acidic conditions, making it ideal for sequential deprotection and coupling steps in multi-step syntheses . This reagent is particularly valuable in the preparation of peptides containing non-proteinogenic amino acids, such as those with α,α-disubstituted structures like 2-aminoisobutyric acid (Aib) . Incorporating Aib and similar residues into peptide chains can restrict conformational flexibility, promoting specific secondary structures like helices or turns, which is essential for studying structure-activity relationships and developing metabolically stable therapeutic agents . Researchers utilize this building block in the development of novel radiopharmaceuticals, enzyme inhibitors, and bioactive probes for positron emission tomography (PET) and other biomedical imaging techniques . The compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO6/c1-9(10(16)17)8-15(11(18)20-13(2,3)4)12(19)21-14(5,6)7/h9H,8H2,1-7H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPOEKBZTAUKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 3 N Di Boc 2 Methyl Propionic Acid

Historical Context of β-Amino Acid Synthesis

The synthesis of β-amino acids has been a significant area of research due to their importance as building blocks for pharmaceuticals and peptidomimetics. hilarispublisher.commdpi.com Historically, methods for synthesizing β-amino acids have included the Arndt-Eistert homologation of α-amino acids and various conjugate addition reactions. rsc.org Early approaches often faced challenges in controlling stereochemistry. hilarispublisher.com Over the last few decades, extensive research has led to the development of numerous methodologies for the stereoselective synthesis of β-amino acids. hilarispublisher.comresearchgate.net These methods can be broadly categorized into transition metal catalysis, organocatalysis, and biocatalysis, with key reactions including hydrogenation, Mannich reactions, and conjugate additions. rsc.org The development of chiral catalysts and auxiliaries has been pivotal in advancing the enantioselective synthesis of these valuable compounds. hilarispublisher.comresearchgate.net

Classical and Modern Approaches to the α-Alkylation of Propionic Acid Derivatives

The introduction of a methyl group at the α-position of a propionic acid derivative is a key transformation in the synthesis of the target molecule. Classical approaches to α-alkylation of carboxylic acids and their derivatives often involve the use of strong bases to form an enolate, followed by reaction with an alkyl halide. researchgate.net While effective, these methods can sometimes be limited by side reactions and the need for harsh conditions. researchgate.net

Modern approaches have focused on developing more catalytic and stereoselective methods. researchgate.net This includes the use of chiral auxiliaries, such as Evans's oxazolidinones or Myers's pseudoephedrine, which can direct the stereochemical outcome of the alkylation. researchgate.net Additionally, metal-catalyzed methods, including those using palladium or nickel, have emerged for the α-arylation and alkylation of carbonyl compounds. rsc.orgnih.gov For instance, dinickel-catalyzed asymmetric α-alkylation of cyclic ketones with unactivated alkyl halides has been reported as a significant advancement. researchgate.net Organocatalysis and biocatalysis are also gaining prominence, offering environmentally benign alternatives for asymmetric α-alkylation. researchgate.net

Direct N-Protection Methodologies Utilizing Di-tert-butyl Dicarbonate (B1257347) (Boc₂O) for 3-N-Di-boc-2-methyl-propionic Acid

The protection of the amino group is a critical step in amino acid chemistry to prevent unwanted side reactions during synthesis. peptide.com Di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) is a widely used reagent for introducing the tert-butoxycarbonyl (Boc) protecting group onto an amine. wikipedia.org The reaction typically proceeds by reacting the amine with Boc₂O in the presence of a base. wikipedia.org

For the synthesis of this compound, a dual protection of the nitrogen atom is required. The formation of N,N-di-Boc derivatives can be achieved by reacting a primary amine with an excess of Boc₂O, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). rsc.orgrsc.org This dual protection can be advantageous in certain synthetic routes, potentially by further reducing the nucleophilicity of the nitrogen atom. The general mechanism for Boc protection involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of a carbamate (B1207046). vaia.com

Starting MaterialReagentCatalyst/BaseSolventOutcomeReference
AmineDi-tert-butyl dicarbonate (Boc₂O)Sodium BicarbonateAqueous conditionsN-Boc protected amine wikipedia.org
AmineDi-tert-butyl dicarbonate (Boc₂O)4-dimethylaminopyridine (DMAP)Acetonitrile (B52724)N-Boc protected amine wikipedia.org
CO-NH containing compoundsExcess Di-tert-butyl dicarbonate (Boc₂O)4-dimethylaminopyridine (DMAP) and Triethylamine (B128534) (Et₃N)Dichloromethane (B109758)N-Boc derivatives rsc.orgrsc.org
AminesDi-tert-butyl dicarbonate (Boc₂O)IodineSolvent-freeN-Boc protected amine organic-chemistry.org
AminesDi-tert-butyl dicarbonate (Boc₂O)Perchloric acid on silica-gel (HClO₄–SiO₂)Solvent-freeN-Boc protected amine organic-chemistry.org

Convergent and Linear Synthesis Pathways for this compound

The choice between a linear and convergent strategy depends on the complexity of the molecule and the availability of starting materials. For complex molecules, convergent synthesis is often the preferred approach. scholarsresearchlibrary.com

Total Synthesis and Semisynthesis Strategies for Related N-Protected Amino Acid Derivatives

The principles used to synthesize this compound are also applicable to a wide range of other N-protected amino acid derivatives.

Total Synthesis refers to the complete chemical synthesis of a complex molecule from simple, commercially available precursors. Many elegant total syntheses of natural products containing N-protected amino acid moieties have been reported. rsc.org These syntheses often showcase novel synthetic methodologies and strategies.

Semisynthesis is a strategy where a part of the final molecule is derived from a natural source (e.g., a protein or a large peptide), and the other parts are synthesized chemically. nih.gov The fragments are then joined together, often using techniques like native chemical ligation. scholarsresearchlibrary.comnih.gov This approach is particularly powerful for creating large, modified proteins or peptides that would be difficult to access by total synthesis alone. nih.gov For example, semisynthesis has been used to incorporate non-natural or modified amino acids, including phosphorylated or caged residues, into proteins to study their function. nih.gov This allows for precise control over the location and type of modification within a large biomolecule. nih.gov

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing waste and side reactions. For the synthesis of this compound, key steps to optimize include the N-protection and α-alkylation reactions.

For the N-Boc protection , several factors can be tuned:

Base: The choice of base can be critical, especially for sensitive substrates. Mild bases like sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) can help minimize side reactions. numberanalytics.com

Solvent: The solvent can influence reaction rates and selectivity. Aqueous solvent systems can sometimes reduce the formation of side products. numberanalytics.com

Temperature and Reaction Time: These parameters are often adjusted to ensure the reaction goes to completion without causing decomposition of the product or starting materials. numberanalytics.comacs.org

Reagent Equivalents: Using the optimal amount of Boc₂O and catalyst is important for efficiency and to avoid difficult purifications.

Substrate TypeBoc Protection ConditionsYieldReference
Sensitive amineBoc₂O, NaHCO₃, H₂O/THF90% numberanalytics.com
Acid-sensitive substrateBoc₂O, Et₃N, CH₂Cl₂85% numberanalytics.com

For the α-alkylation step , optimization might involve screening different bases, alkylating agents, and reaction temperatures to achieve high conversion and selectivity for the desired methylated product.

Novel Reagents and Catalysts in the Synthesis of N-Protected Propionic Acid Compounds

The field of organic synthesis is constantly evolving, with the development of new reagents and catalysts that offer improved efficiency, selectivity, and milder reaction conditions.

In the context of N-protection , recent advancements include:

Catalytic Systems: The use of catalysts like iodine, perchloric acid adsorbed on silica-gel (HClO₄–SiO₂), and ionic liquids has been shown to promote efficient N-Boc protection, often under solvent-free conditions. organic-chemistry.orgresearchgate.net

Alternative Reagents: While Boc₂O is standard, other reagents for introducing the Boc group have been developed. numberanalytics.com

For the synthesis and modification of the propionic acid backbone , notable developments include:

Catalytic Asymmetric Methods: There is a strong focus on developing catalytic asymmetric methods for α-alkylation to avoid the use of stoichiometric chiral auxiliaries. This includes transition metal catalysis and organocatalysis. researchgate.netacs.org

Lewis Acid Catalysis: Lewis acids are being explored for various transformations, including the amidation of unprotected amino acids, which could streamline synthetic routes. nih.govresearchgate.net

Photocatalysis: Photocatalytic methods are emerging as powerful tools for C-C bond formation, including the hydroalkylation of substrates to form β-amino acid derivatives. rsc.org

These novel approaches offer more sustainable and efficient routes to N-protected propionic acid compounds and their derivatives.

Stereochemical Aspects in the Synthesis and Application of 3 N Di Boc 2 Methyl Propionic Acid

Enantioselective and Diastereoselective Synthesis of Chiral Propionic Acid Derivatives

The synthesis of chiral propionic acid derivatives, a class of compounds to which 3-N-Di-boc-2-methyl-propionic acid belongs, often relies on enantioselective and diastereoselective strategies to control the stereochemical outcome. These methods are crucial for producing compounds with specific biological activities, as different enantiomers can exhibit vastly different pharmacological profiles.

One prominent approach involves the asymmetric hydrogenation of α,β-unsaturated carboxylic acid precursors. Catalytic systems employing ruthenium or rhodium complexes with chiral diphosphine ligands have proven effective in producing chiral propionic acid derivatives with high enantiomeric excess. The choice of catalyst, solvent, and reaction conditions, such as temperature and the presence of a base, can significantly influence the stereoselectivity of the hydrogenation.

Diastereoselective alkylation of chiral enolates is another powerful technique. For instance, the alkylation of an enolate derived from a homochiral N-acylbornanesultam has been successfully used in the synthesis of ibuprofen, a well-known chiral propionic acid derivative. This method takes advantage of the steric hindrance provided by the chiral auxiliary to direct the incoming electrophile to one face of the enolate, thereby controlling the formation of the new stereocenter.

Furthermore, diastereoselective oxidative coupling of enolates derived from chiral carboxylic acid amides can be achieved with high simple and induced diastereoselectivity using cupric salts or iodine. This method allows for the formation of C-C bonds with stereocontrol, leading to α,α-disubstituted products.

The stereochemistry of aldol (B89426) condensations involving preformed lithium enolates of propionic acid derivatives has also been extensively studied. The geometry of the enolate plays a crucial role in determining the stereostructure of the resulting aldol adduct, often favoring the formation of one diastereomer over the other. These methods underscore the importance of substrate control and reagent selection in achieving high levels of stereoselectivity in the synthesis of chiral propionic acid derivatives.

Asymmetric Catalysis in the Preparation of Related N-Protected Amino Acids

Asymmetric catalysis offers a powerful and efficient alternative to the use of stoichiometric chiral auxiliaries for the synthesis of enantiomerically enriched N-protected amino acids. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product, making it an attractive strategy from both an economic and environmental perspective.

Several catalytic asymmetric methods have been developed for the synthesis of unnatural α-amino acids. These include:

Asymmetric Hydrogenation: The hydrogenation of prochiral olefins and imines using chiral transition metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, is a widely used method.

Electrophilic Amination: Chiral catalysts can be used to control the enantioselectivity of the reaction between an enolate and an electrophilic nitrogen source.

Electrophilic Alkylation: The alkylation of glycine (B1666218) derivatives can be rendered asymmetric through the use of a chiral catalyst.

Nucleophilic Additions: The addition of nucleophiles to α-imino esters can be catalyzed by chiral Lewis acids or organocatalysts to afford N-protected amino acids with high enantioselectivity.

Nickel-catalyzed enantioconvergent cross-couplings of racemic alkyl halides with alkylzinc reagents have emerged as a versatile method for the asymmetric synthesis of protected unnatural α-amino acids. This method is tolerant of various functional groups and proceeds under mild conditions.

Chemical Transformations and Derivatization of 3 N Di Boc 2 Methyl Propionic Acid

Selective Deprotection Strategies for the Boc Group in 3-N-Di-boc-2-methyl-propionic Acid

The tert-butoxycarbonyl (Boc) protecting group is widely used for amines due to its stability under many reaction conditions and its susceptibility to cleavage under acidic conditions. acsgcipr.orgorganic-chemistry.org The deprotection of N-Boc groups is a fundamental transformation in peptide synthesis and the preparation of complex amine-containing molecules. fishersci.co.ukhighfine.com

Standard acidic conditions for Boc removal often involve trifluoroacetic acid (TFA), either neat or in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an appropriate solvent. fishersci.co.ukjkchemical.com The mechanism involves protonation of the carbamate (B1207046) followed by the formation of a tert-butyl cation and carbamic acid, which then decarboxylates to yield the free amine. jkchemical.com

However, the presence of other acid-sensitive functional groups in a molecule necessitates the development of selective deprotection methods. acsgcipr.org Strategies for selective Boc deprotection include:

Varying Acid Strength and Conditions : The use of milder acidic conditions can sometimes achieve selectivity. For instance, using a controlled amount of a strong acid or a weaker acid can allow for the deprotection of a more labile Boc group in the presence of a more stable one or other acid-sensitive groups. acsgcipr.org

Lewis Acids : Lewis acids such as zinc bromide (ZnBr₂) in dichloromethane have been shown to selectively cleave secondary N-Boc groups while leaving primary N-Boc groups intact. jkchemical.com

Catalytic Hydrogenolysis : While the Boc group is generally stable to catalytic hydrogenolysis, this method can be employed for the removal of other protecting groups like benzyloxycarbonyl (Cbz), offering an orthogonal deprotection strategy. highfine.com

Thermal Deprotection : In some cases, thermal deprotection in the absence of an acid catalyst can be achieved, offering another level of selectivity. nih.gov Continuous flow reactors can be utilized for this purpose, with temperature control allowing for the selective removal of one Boc group over another (e.g., aryl N-Boc vs. alkyl N-Boc). nih.gov

Reagent-Based Selectivity : Specific reagents have been developed for selective deprotection. For example, ceric ammonium (B1175870) nitrate (B79036) (CAN) in an alcohol at room temperature can lead to esterification with retention of the Boc group, while at reflux temperature, esterification is accompanied by Boc removal. researchgate.net Another example is the use of trimethylsilyl (B98337) triflate/2,6-lutidine for the removal of N-Boc groups from substrates on TFA-sensitive resins. epfl.ch

Deprotection MethodReagentsKey Features/SelectivityReferences
Standard AcidolysisTrifluoroacetic acid (TFA), Hydrochloric acid (HCl)Commonly used, but can lack selectivity with other acid-sensitive groups. fishersci.co.ukjkchemical.com
Lewis Acid CatalysisZinc Bromide (ZnBr₂)Selectively cleaves secondary N-Boc groups over primary ones. jkchemical.com
Thermal DeprotectionHeat (often in a continuous flow reactor)Can achieve selectivity based on the stability of different Boc groups (e.g., aryl vs. alkyl). nih.gov
Reagent-Specific MethodsCeric Ammonium Nitrate (CAN), Trimethylsilyl triflate/2,6-lutidineCAN allows for temperature-dependent deprotection during esterification. TMS-triflate/lutidine is useful for solid-phase synthesis. researchgate.netepfl.ch

Carboxylic Acid Functionalization Reactions (e.g., Esterification, Amidation)

The carboxylic acid moiety of this compound is a key site for derivatization, allowing for the formation of esters and amides, which are crucial linkages in many biologically active molecules.

Esterification:

Esterification of N-protected amino acids can be achieved through various methods. A common approach involves the use of an alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). acs.orgresearchgate.net However, this method can sometimes lead to racemization, particularly with sensitive amino acids. acs.org

Alternative esterification procedures have been developed to overcome these limitations. For example, N-hydroxysuccinimide esters of N-protected amino acids can react with alcohols in the presence of DMAP to yield the desired esters under mild conditions. core.ac.uk Another method utilizes di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and catalytic DMAP to convert carboxylic acids and alcohols into esters. researchgate.net Ceric ammonium nitrate (CAN) can also promote the esterification of N-Boc amino acids in an alcohol solvent. researchgate.net

Amidation:

Amide bond formation is a cornerstone of peptide chemistry. Direct amidation of carboxylic acids with amines can be challenging and often requires activating agents. One-pot procedures have been developed for the convenient amidation of N-protected amino acids. For instance, the use of ammonium hydrogencarbonate and N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) allows for the amidation of Boc- or Z-protected amino acids at room temperature in high yields. oup.com

Another approach involves the in-situ generation of isocyanate intermediates from N-Boc protected amines, which then react with Grignard reagents to form amides. rsc.org Boronic acid catalysts have also been shown to facilitate the direct amidation of N-Boc protected β-amino acids with amines. researchgate.net

Reaction TypeReagents/MethodKey FeaturesReferences
EsterificationAlcohol, DCC, DMAPCommon method, but potential for racemization. acs.orgresearchgate.net
EsterificationN-hydroxysuccinimide ester, Alcohol, DMAPMild conditions, uses stable starting materials. core.ac.uk
Esterification(Boc)₂O, DMAPConvenient procedure with volatile byproducts. researchgate.net
AmidationAmmonium hydrogencarbonate, EEDQOne-pot procedure for primary amides. oup.com
AmidationIn-situ generated isocyanate, Grignard reagentDirect conversion of N-Boc amines to amides. rsc.org
AmidationBoronic acid catalystDirect amidation of N-Boc protected β-amino acids. researchgate.net

Transformations Involving the 2-Methyl Group and Propionic Acid Backbone

Transformations involving the 2-methyl group and the propionic acid backbone of this compound are less commonly reported but are synthetically valuable for creating structural diversity.

One potential transformation is the decarboxylation of the propionic acid moiety. This can be achieved by heating the sodium salt of the carboxylic acid with soda lime, a mixture of sodium hydroxide (B78521) and calcium oxide. quora.com This reaction would lead to the formation of a propane (B168953) derivative.

Another possibility is the functionalization of the carbon backbone through radical reactions. For instance, decarboxylative functionalization via hydrogen-atom transfer offers a redox-neutral approach to modify aliphatic carboxylic acids. nih.gov This could potentially be applied to introduce new substituents onto the propionic acid backbone.

Furthermore, reactions targeting the α-carbon (C2) could be explored, although the presence of the methyl group might introduce steric hindrance.

Synthesis of Analogues and Homologues of this compound

The synthesis of analogues and homologues of this compound is crucial for structure-activity relationship studies and the development of new therapeutic agents.

Homologation, the process of extending a carbon chain, can be used to synthesize β³-amino acids from α-amino acids. rsc.org One established method is the Arndt-Eistert homologation, although it involves the use of hazardous diazomethane. rsc.org A safer alternative involves a Wittig-type reaction to achieve a two-carbon elongation. rsc.org Another method for homologation is the cyanation reaction, where an N-protected α-amino alcohol is converted to a β-amino cyanide, which is then hydrolyzed to the corresponding carboxylic acid. rsc.org

Analogues with different substituents can be synthesized by starting with appropriately modified precursors. For example, the synthesis of (R)- and (S)-2-Amino-3-fluoro-2-methylpropanoic acid starts from enantiomerically pure (S)- and (R)-α-methyl-serine, respectively. nih.gov The synthesis of various derivatives of 2-methyl-3-(N-morpholyl)propionic acid hydrazide has also been reported, involving condensation reactions with aromatic aldehydes and cyclic ketones. researchgate.net

The synthesis of analogues can also involve the modification of the amino protecting group. While this article focuses on the di-Boc protected compound, the use of other protecting groups like Cbz or Fmoc would lead to a different set of analogues with distinct chemical properties and deprotection strategies. highfine.com

Investigation of Reaction Mechanisms in Derivatization Processes

Understanding the reaction mechanisms involved in the derivatization of this compound is essential for optimizing reaction conditions, predicting outcomes, and designing new synthetic routes.

For instance, in the one-pot amidation of N-Boc protected amines, the proposed mechanism involves the in-situ generation of an isocyanate intermediate. rsc.org This intermediate is formed from the reaction of the N-Boc amine with 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride, and it subsequently reacts with a Grignard reagent to yield the amide. rsc.org

In the case of selective deprotection of N-Boc groups in the presence of tert-butyl esters, the mechanism relies on the differential stability of the protonated intermediates. nih.govresearchgate.net The removal of the Boc group is an irreversible process due to the formation and loss of carbon dioxide, while the deprotection of the tert-butyl ester is reversible. nih.govresearchgate.net

The mechanism of decarboxylative functionalization via hydrogen-atom transfer involves the generation of an amidyl radical which then abstracts a hydrogen atom from the carboxylic acid, leading to a carbon-centered radical that can be further functionalized. nih.gov

Applications of 3 N Di Boc 2 Methyl Propionic Acid in Advanced Organic Synthesis

Utilization as a Chiral Building Block in Complex Molecule Synthesis

The enantiopure nature of 3-N-Di-boc-2-methyl-propionic acid makes it a valuable chiral building block in the asymmetric synthesis of complex molecules. cymitquimica.com Chiral building blocks are essential starting materials for constructing intricate molecular architectures with specific stereochemistry, which is often crucial for their biological activity. acs.org The defined stereocenter at the C2 position allows chemists to introduce chirality into a target molecule in a controlled manner, avoiding the need for complex stereoselective reactions later in the synthesis.

A significant application of this compound is in the total synthesis of dolastatin 10, a potent antineoplastic agent isolated from a marine mollusk. researchgate.netgoogle.com Dolastatin 10 is a linear pentapeptide containing several unique non-proteinogenic amino acid residues, including dolaproine (Dap). researchgate.netgoogle.com The synthesis of the dolaproine unit, a key component of dolastatin 10, can utilize intermediates derived from this compound. The specific stereochemistry of the building block is critical for establishing the correct absolute configuration of the final natural product. google.com

The table below highlights examples of complex molecules where this compound or its derivatives serve as key chiral building blocks.

Table 1: Application as a Chiral Building Block

Complex Molecule Therapeutic Area Role of this compound Derivative
Dolastatin 10 Oncology Precursor to the dolaproine (Dap) subunit. researchgate.netgoogle.com
Auristatins (e.g., MMAE, MMAF) Oncology (Antibody-Drug Conjugates) Serves as a key building block for these synthetic analogs of dolastatin 10.
Other Peptidomimetics Various Provides a chiral scaffold for creating peptide-like structures with enhanced properties. nih.gov

Integration into Peptide Synthesis: Solid-Phase and Solution-Phase Methodologies

This compound is well-suited for integration into both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis methodologies. nih.govmdpi.com The choice between these two techniques often depends on the desired length of the peptide and the specific synthetic strategy.

In Solid-Phase Peptide Synthesis (SPPS) , the compound can be anchored to a solid support (resin) via its carboxylic acid group. thieme-connect.de The di-Boc protected amine is stable to the conditions used for coupling subsequent amino acids. The Boc groups are typically removed using acidic conditions, such as trifluoroacetic acid (TFA), to reveal the free amine for the next coupling step. nih.gov This iterative process of coupling and deprotection allows for the stepwise assembly of a peptide chain on the solid support. thieme-connect.de The use of Boc chemistry is a well-established strategy in SPPS. nih.gov

In Solution-Phase Peptide Synthesis , the compound is reacted with other amino acids or peptide fragments in a solvent. luxembourg-bio.com The carboxylic acid group is activated using a coupling reagent, such as HBTU or DEPBT, to facilitate the formation of a peptide bond with the free amine of another building block. luxembourg-bio.com The di-Boc protected amine prevents self-polymerization and other unwanted side reactions. Solution-phase synthesis is often preferred for large-scale production of peptides or for the synthesis of complex, difficult sequences. luxembourg-bio.com

Table 2: Comparison of Synthesis Methodologies

Feature Solid-Phase Peptide Synthesis (SPPS) Solution-Phase Peptide Synthesis
Principle Peptide chain is assembled on a solid resin support. thieme-connect.de Reactions are carried out in a solvent, with purification of intermediates after each step.
Role of Compound Anchored to the resin; Boc groups are removed in each cycle. nih.govthieme-connect.de Used as a building block in coupling reactions. luxembourg-bio.com
Advantages Automation, ease of purification (filtration). nih.gov Scalability, suitable for complex fragments.
Protecting Group Strategy Compatible with standard Boc/Bzl and Fmoc/tBu strategies. nih.govmdpi.com Compatible with various protecting group strategies.

Role in the Construction of Non-Proteinogenic Amino Acid Chains

Non-proteinogenic amino acids, which are not among the 20 common protein-building amino acids, are of great interest in medicinal chemistry and drug discovery. nih.govresearchgate.net They are often incorporated into peptides to enhance their stability, conformational rigidity, and biological activity. This compound serves as a valuable precursor for the synthesis of various non-proteinogenic amino acids. mdpi.com

The chemical structure of this compound can be elaborated to create more complex side chains or to introduce other functional groups. For example, the synthesis of dolaproine, a key component of dolastatin 10, involves the elaboration of a related chiral precursor. google.comgoogle.com The ability to start with a defined stereocenter and a protected amine allows for precise chemical modifications to generate a wide array of unnatural amino acids. mdpi.com These custom-built amino acids can then be incorporated into peptide chains using the methods described in the previous section.

Examples of non-proteinogenic amino acids that can be synthesized from similar chiral precursors include those with modified side chains, additional stereocenters, or cyclic constraints. mdpi.comacs.org The synthesis of 2,3-diaminopropionic acid derivatives, for instance, often involves the use of orthogonally protected building blocks to control the reactivity of different functional groups. acs.orgmdpi.com

Precursor for Bioactive Peptidomimetics and Small Molecules (Focus on synthetic utility)

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved pharmacological properties, such as better stability against enzymatic degradation or enhanced oral bioavailability. nih.gov this compound is a key starting material for the synthesis of peptidomimetics due to its inherent peptide-like features combined with its synthetic versatility. nih.gov

The compound's structure provides a scaffold that can be elaborated into more complex molecules that retain the key pharmacophoric elements of a peptide while having a non-peptide backbone. google.com This is particularly evident in the synthesis of dolastatin 10 analogs, such as the auristatins. nih.gov These synthetic derivatives have been successfully used as payloads in antibody-drug conjugates (ADCs) for cancer therapy. The synthetic utility of the building block allows for systematic modifications to fine-tune the biological activity and properties of the resulting peptidomimetics.

Furthermore, the compound can be used in the synthesis of small molecules that are not strictly peptidomimetic but are designed to interact with biological targets typically addressed by peptides. nih.gov The chiral nature and the presence of protected functional groups make it a valuable intermediate for creating libraries of compounds for drug discovery screening. acs.org

Applications in Medicinal Chemistry Scaffold Development (as a synthetic intermediate)

In medicinal chemistry, a scaffold is a core chemical structure to which various functional groups can be attached to create a library of related compounds. pnas.org this compound serves as an excellent synthetic intermediate for the development of novel molecular scaffolds. nih.govacs.org Its utility stems from the presence of multiple functional handles that can be selectively manipulated.

The carboxylic acid can be converted into a variety of other functional groups or used as an attachment point for diversification. rsc.org The di-Boc protected amine, upon deprotection, provides another site for modification. This allows for the creation of diverse libraries of compounds around a central chiral core. For example, it can be used to construct scaffolds for inhibitors of enzymes like kinases or proteases, where precise spatial arrangement of functional groups is critical for activity. nih.gov The Curtius rearrangement, a reaction that converts a carboxylic acid into an amine, can be employed with derivatives of this compound to create even more complex amine-containing scaffolds. acs.orgnih.gov

Table 3: Scaffold Development Utility

Scaffold Feature Synthetic Utility Provided by the Compound Example Application
Chiral Core Introduces a defined stereocenter. Asymmetric synthesis of drug candidates. acs.org
Carboxylic Acid Can be converted to amides, esters, or other groups. rsc.org Library synthesis for structure-activity relationship (SAR) studies. acs.org
Protected Amine Allows for sequential functionalization after deprotection. Development of peptidomimetics and small molecule inhibitors. nih.govnih.gov

Potential in Polymer and Material Science (e.g., as a functionalized monomer or precursor for specialized polymers)

While the primary applications of this compound are in the synthesis of bioactive molecules, its structure also lends itself to applications in polymer and material science. sci-hub.seutwente.nl The compound can be viewed as a functionalized monomer or a precursor to such monomers.

The carboxylic acid can participate in polymerization reactions, such as polycondensation, to form polyesters or polyamides. The protected amine group can be carried through the polymerization process and then deprotected in the final polymer to introduce primary amine functionalities along the polymer backbone. osti.gov These amine groups can then be used for post-polymerization modification, such as grafting other molecules, cross-linking the polymer, or introducing specific functionalities for applications in drug delivery, tissue engineering, or as functional coatings.

For instance, monomers derived from similar structures like 2,2-bis(hydroxymethyl) propionic acid (bis-MPA) are widely used to create functional biodegradable polymers. sci-hub.seutwente.nlresearchgate.net The Boc-protected amine of this compound could be used to create polymers with pendant amine groups, which are valuable for biomedical applications due to their ability to interact with biological molecules or to be functionalized with targeting ligands. osti.govnih.gov

Analytical and Characterization Methodologies for 3 N Di Boc 2 Methyl Propionic Acid

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatography is a cornerstone for evaluating the purity of 3-N-Di-boc-2-methyl-propionic acid and for separating its enantiomers.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound. chemimpex.com Reversed-phase HPLC (RP-HPLC) methods are commonly employed for this purpose. These methods typically utilize a non-polar stationary phase (like a C18 column) and a polar mobile phase. pensoft.netnih.gov The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases.

For instance, a typical RP-HPLC method might involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer at a specific pH, often with isocratic elution. pensoft.net The detector, usually a UV/VIS detector, monitors the eluent at a specific wavelength to quantify the compound and any impurities present. The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. Purity levels of ≥98% are often reported for commercially available this compound. chemimpex.com

Interactive Data Table: HPLC Purity Assessment Parameters

Parameter Typical Value/Condition
Column C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (e.g., 50:50 v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C

| Detection | UV/VIS at 225 nm |

Gas Chromatography (GC) coupled with a chiral stationary phase is an essential technique for determining the enantiomeric excess of chiral compounds like this compound. gcms.cz Since enantiomers possess identical physical properties in an achiral environment, a chiral environment is necessary to differentiate them. gcms.cz Chiral GC columns, which contain a chiral selector as the stationary phase, provide this environment.

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral stationary phase. These diastereomers have different stabilities, leading to different retention times for each enantiomer on the column. gcms.czlibretexts.org The enantiomeric excess (% ee) can then be calculated from the relative peak areas of the two enantiomers in the resulting chromatogram. libretexts.org The choice of the chiral stationary phase is critical and often depends on the specific structure of the analyte.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of specific functional groups. chemimpex.comhmdb.carsc.orghmdb.ca

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy : Proton NMR provides information about the number of different types of protons, their chemical environments, and their proximity to each other. docbrown.info For this compound, one would expect to see signals corresponding to the protons of the two Boc protecting groups, the methyl group at the 2-position, the methine proton at the 2-position, and the methylene (B1212753) protons at the 3-position. The chemical shifts (δ) and coupling patterns of these signals are characteristic of the molecule's structure. For example, the protons of the tert-butyl groups of the Boc protecting groups typically appear as a singlet around 1.4 ppm. acgpubs.orgmdpi.com The carboxylic acid proton, if not exchanged with a deuterated solvent, would appear as a broad singlet at a downfield chemical shift. researchgate.net

¹³C NMR Spectroscopy : Carbon-13 NMR provides information about the different carbon environments in the molecule. docbrown.info In the ¹³C NMR spectrum of this compound, distinct signals would be observed for the carbonyl carbon of the carboxylic acid, the carbonyl carbons of the Boc groups, the quaternary carbons of the Boc groups, the methyl carbons of the Boc groups, the methyl carbon at the 2-position, the methine carbon at the 2-position, and the methylene carbon at the 3-position. hmdb.cadocbrown.info DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups. magritek.com

¹⁵N NMR Spectroscopy : Nitrogen-15 NMR can be used to directly observe the nitrogen atom in the molecule. mdpi.com The chemical shift of the nitrogen atom would be indicative of its chemical environment, being bonded to two Boc groups.

Interactive Data Table: Expected NMR Data for this compound (Illustrative)

Nucleus Functional Group Expected Chemical Shift (ppm)
¹H Carboxylic Acid (-COOH) 10-13 (broad)
Methine (-CH-) 2.5-3.0
Methylene (-CH₂-N) 3.2-3.8
Methyl (-CH₃) 1.1-1.3
Boc (-C(CH₃)₃) ~1.4 (singlet)
¹³C Carboxylic Acid (C=O) 170-180
Boc (C=O) 150-155
Boc (-C(CH₃)₃) ~80
Methylene (-CH₂-N) 40-50
Methine (-CH-) 35-45
Boc (-C(CH₃)₃) ~28

Mass spectrometry is used to determine the molecular weight of this compound and to gain information about its structure through fragmentation patterns. chemimpex.comrsc.orghmdb.ca The mass spectrum will show a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the molecular weight of the compound (C₁₄H₂₅NO₆, MW: 303.35 g/mol ). keyorganics.net The fragmentation pattern can reveal the loss of characteristic fragments, such as the Boc groups or the carboxylic acid group, which helps to confirm the structure. researchgate.netdocbrown.info For example, a common fragmentation would be the loss of one or both Boc groups.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. hmdb.ca The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

O-H stretch of the carboxylic acid, which appears as a very broad band in the region of 3300-2500 cm⁻¹. docbrown.infolibretexts.org

C=O stretch of the carboxylic acid, typically found around 1700-1725 cm⁻¹. libretexts.orgthieme-connect.com

C=O stretch of the carbamate (B1207046) (Boc) groups, which usually appears at a slightly lower wavenumber than the carboxylic acid carbonyl, around 1680-1700 cm⁻¹.

C-H stretches of the alkyl groups, observed just below 3000 cm⁻¹. thieme-connect.com

C-O stretches of the carboxylic acid and carbamate groups, in the fingerprint region between 1300 and 1000 cm⁻¹. libretexts.org

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 3300-2500 (broad)
Carboxylic Acid C=O Stretch 1700-1725
Boc Group C=O Stretch 1680-1700
Alkyl Groups C-H Stretch 2850-2980

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the gold standard for the unambiguous determination of the absolute configuration of chiral molecules. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The precise arrangement of atoms within the crystal lattice dictates the pattern of diffracted X-rays, allowing for the construction of a three-dimensional electron density map and, subsequently, a detailed molecular structure.

For chiral molecules, the determination of absolute configuration is often achieved through the anomalous dispersion effect. When the X-ray energy is near the absorption edge of an atom in the crystal, it results in small, but measurable, differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l). This effect, known as the Bijvoet method, allows for the assignment of the absolute stereochemistry of the molecule. The presence of heavier atoms can enhance this effect, but it is also applicable to light-atom structures.

In the context of di-Boc protected amino acids, X-ray crystallography has been successfully employed to elucidate their solid-state conformations. For instance, the crystal structure of N-di-Boc-L-alanine has been determined, revealing how the two bulky tert-butoxycarbonyl (Boc) groups influence the molecular geometry. Such studies show that the presence of two Boc groups on the nitrogen atom can lead to significant steric hindrance, affecting bond lengths and angles compared to their mono-Boc counterparts. The analysis of the crystal structure of a di-Boc protected compound like this compound would be expected to reveal the precise spatial orientation of the carboxylic acid, the methyl group, and the two Boc protecting groups, confirming the absolute configuration of its stereocenter.

Table 1: Representative X-ray Crystallographic Data for N-di-t-butoxycarbonyl L-alanine

Parameter Value
Chemical Formula C₁₃H₂₃NO₆
Molecular Weight 289.33
Crystal System Monoclinic
Space Group P2₁
a (Å) 11.548(1)
b (Å) 10.799(1)
c (Å) 12.789(1)
β (°) 90.291(8)
Volume (ų) 1593.5
Z 4
Final R-value 0.056

Data sourced from a study on N-di-t-butoxycarbonyl L-alanine and is presented for illustrative purposes.

Advanced Chiroptical Techniques (e.g., Electronic Circular Dichroism (ECD))

Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique for investigating the stereochemical and conformational aspects of chiral molecules in solution. ECD measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting spectrum, plotting the difference in absorbance (ΔA) or molar circular dichroism (Δε) against wavelength, provides a unique fingerprint of the molecule's three-dimensional structure.

For a molecule like this compound, which contains a chiral center, its enantiomers will produce mirror-image ECD spectra. This characteristic makes ECD a valuable tool for distinguishing between enantiomers and determining the enantiomeric purity of a sample. The sign and intensity of the Cotton effects (the peaks and troughs in an ECD spectrum) are exquisitely sensitive to the spatial arrangement of the chromophores within the molecule and their interaction with the chiral center.

In the case of N-Boc protected amino acids and their derivatives, the amide and carboxylic acid groups act as chromophores. The chiroptical properties are influenced by the conformation of the molecule, including the orientation of the Boc protecting groups. For di-Boc protected amino acids, the two Boc groups introduce additional chromophoric moieties and steric constraints that significantly impact the ECD spectrum compared to mono-Boc analogues.

The interpretation of ECD spectra is often supported by quantum mechanical calculations. By calculating the theoretical ECD spectra for different possible conformations and configurations of a molecule and comparing them to the experimental spectrum, the absolute configuration and predominant solution-state conformation can be confidently assigned.

While specific ECD data for this compound is not available in the reviewed literature, the following table illustrates the type of data that would be obtained from an ECD analysis of a chiral molecule, showing the wavelength of maximum absorption (λmax) and the corresponding molar circular dichroism (Δε) for the different Cotton effects.

Table 2: Illustrative Electronic Circular Dichroism (ECD) Data

Wavelength (λmax, nm) Molar Circular Dichroism (Δε, M⁻¹cm⁻¹) Type of Cotton Effect
~235 Positive/Negative n → π* transition of carboxyl
~210 Positive/Negative n → π* transition of carbamate

This data is hypothetical and serves to illustrate the parameters measured in an ECD experiment for a di-Boc protected amino acid.

Computational and Theoretical Investigations of 3 N Di Boc 2 Methyl Propionic Acid

Molecular Modeling and Conformational Analysis

Molecular modeling of 3-N-Di-boc-2-methyl-propionic acid is crucial for understanding its three-dimensional structure and the spatial arrangement of its atoms. The presence of two bulky tert-butoxycarbonyl (Boc) groups on the nitrogen atom, along with a methyl group at the chiral center, introduces significant steric hindrance. This crowding influences the molecule's preferred conformations, which in turn dictate its reactivity and interactions with other molecules.

Conformational analysis, often performed using molecular mechanics or quantum chemical methods, seeks to identify the lowest energy (most stable) conformations. For molecules with multiple rotatable bonds, like the C-N and C-C bonds in the propionic acid backbone and the bonds within the Boc groups, a complex potential energy surface exists. Theoretical studies on similar N-Boc protected systems have explored the rotational barriers and conformational preferences. researchgate.netresearchgate.net For instance, the geometry of tert-butyl carbazate (B1233558) rotamers has been estimated using quantum chemical calculations. researchgate.net The large di-Boc groups are expected to restrict rotation significantly, favoring conformations that minimize steric clash. This can lead to a more rigid structure compared to its mono-Boc or unprotected counterparts. Molecular dynamics simulations can further explore the conformational landscape of the molecule over time, providing a dynamic picture of its structural flexibility. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound. researchgate.net These calculations provide information about the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

Key electronic properties calculated include:

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the surface of the molecule. researchgate.net It helps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), predicting how the molecule will interact with other reagents.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and stabilizing interactions like hyperconjugation within the molecule. researchgate.net

For Boc-protected amines and acids, DFT calculations have been used to study electronic properties and how they are affected by solvents. researchgate.net For this compound, the electron-withdrawing nature of the two Boc groups and the carboxylic acid group will significantly influence the electron density on the nitrogen and the alpha-carbon, impacting its acidity and nucleophilicity.

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations (Illustrative)

Property Predicted Value/Description Significance
HOMO Energy Relatively low Indicates moderate electron-donating ability.
LUMO Energy Relatively high Indicates moderate electron-accepting ability.
HOMO-LUMO Gap Large Suggests high kinetic stability.
MEP Negative potential around carbonyl oxygens; Positive potential near acidic proton. Predicts sites for electrophilic and nucleophilic attack.

Simulation of Reaction Mechanisms and Transition States

Computational methods are invaluable for elucidating the step-by-step pathways of chemical reactions (mechanisms) involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction energy profile.

A key reaction for this compound is the removal of the Boc protecting groups (deprotection). The mechanism of Boc deprotection is typically acid-catalyzed. chemistrysteps.comyoutube.com Theoretical studies can model this process:

Protonation: The first step involves the protonation of one of the carbonyl oxygens of a Boc group by an acid. chemistrysteps.com

Cleavage: This is followed by the cleavage of the tert-butyl group, forming a stable tert-butyl cation and a carbamic acid intermediate. chemistrysteps.com

Decarboxylation: The carbamic acid spontaneously decarboxylates to release the amine and carbon dioxide. chemistrysteps.comcommonorganicchemistry.com

Simulations can compare different acidic conditions or catalysts, such as the use of Lewis acids like iron(III) chloride, to predict the most efficient deprotection method. csic.es DFT calculations have been used to study the influence of different metals on the N-Boc deprotection process, rationalizing experimental results. csic.es Similarly, the mechanisms of other reactions, such as esterification of the carboxylic acid or reactions at the α-carbon, can be simulated to understand stereochemical outcomes and predict reaction rates. bac-lac.gc.ca

Prediction of Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties, which is extremely useful for confirming the structure of newly synthesized molecules like this compound.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei with a good degree of accuracy. dntb.gov.ua By comparing the calculated spectrum with the experimental one, chemists can confidently assign the signals to specific atoms in the molecule. This is particularly useful for complex molecules where signal overlap and complex splitting patterns can make interpretation difficult. The structures of novel heterocyclic compounds have been confirmed using ¹H, ¹³C, and ¹⁵N NMR spectroscopy alongside theoretical calculations. dntb.gov.ua

IR Spectroscopy: The vibrational frequencies corresponding to the stretching and bending of chemical bonds can be calculated. researchgate.net These frequencies can be compared to an experimental Infrared (IR) spectrum to identify characteristic functional groups, such as the C=O stretch of the carboxylic acid and the carbamate (B1207046) groups, and the N-H stretches (if any deprotection occurs).

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to simulate the electronic transitions that give rise to a UV-Vis spectrum. researchgate.net

Accurate prediction of spectroscopic properties is a powerful tool for structural elucidation and can guide the interpretation of experimental data. nih.gov

Theoretical Studies on Molecular Recognition and Chiral Interactions

The chiral nature of this compound (due to the stereocenter at the C2 position) makes it a candidate for stereoselective interactions. Theoretical studies can model how this molecule interacts with other chiral molecules, a process known as molecular recognition.

These studies often involve:

Docking Simulations: If the molecule is intended to interact with a larger biological molecule like an enzyme or receptor, docking simulations can predict the preferred binding orientation and affinity.

Non-covalent Interaction Analysis: Quantum chemical methods can be used to analyze the specific non-covalent forces (e.g., hydrogen bonds, van der Waals forces, steric repulsion) that govern the interaction between the molecule and a chiral partner. nih.govsci-hub.ru

For example, theoretical calculations using DFT have been performed to understand the intermolecular hydrogen bonding interactions between chiral solvating agents and enantiomers of tripeptide derivatives. nih.gov Such studies are crucial in the field of asymmetric catalysis, where a chiral catalyst must selectively bind to one enantiomer of a substrate over the other. rsc.org The bulky di-Boc groups on this compound would play a major role in its chiral recognition properties, creating a specific chiral pocket that influences how it "docks" with other molecules. rsc.orgbohrium.com

Future Directions and Emerging Research Avenues

The unique structural characteristics of 3-N-Di-boc-2-methyl-propionic acid, particularly its sterically hindered nature and the presence of two Boc-protecting groups, position it as a valuable building block for advanced applications in chemistry and materials science. Future research is poised to expand its utility, focusing on more efficient and sustainable synthetic methods, novel applications in creating complex molecular architectures, and integration into interdisciplinary fields.

Q & A

How is 3-N-Di-Boc-2-methylpropionic acid synthesized, and what are the critical considerations for optimizing yield and purity?

Basic:
The synthesis typically involves sequential Boc (tert-butoxycarbonyl) protection of the amine groups on a 2-methylpropionic acid backbone. A common method uses di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine or DMAP in anhydrous dichloromethane or THF. Key considerations include maintaining anhydrous conditions to prevent premature deprotection and monitoring reaction progress via TLC or HPLC to ensure complete Boc incorporation .

Advanced:
Optimizing regioselectivity for dual Boc protection requires precise stoichiometric control (e.g., 2.2 equivalents of Boc anhydride per amine group) and temperature modulation (0–5°C for initial activation, followed by room temperature for completion). Competing side reactions, such as esterification of the carboxylic acid moiety, can be mitigated by using milder bases (e.g., NaHCO₃) or temporary protection of the acid group as a methyl ester. Post-synthesis, purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to isolate the product with >95% purity .

What analytical techniques are most effective for characterizing 3-N-Di-Boc-2-methylpropionic acid, and how can conflicting spectroscopic data be resolved?

Basic:
Standard characterization includes 1^1H/13^13C NMR to confirm Boc group integration (e.g., tert-butyl peaks at δ 1.4 ppm in 1^1H NMR) and LC-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 332.3). FT-IR can identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹ for Boc and carboxylic acid groups) .

Advanced:
Conflicting NMR data, such as unexpected splitting patterns, may arise from rotameric equilibria due to hindered rotation around the Boc-protected amine. Variable-temperature NMR (VT-NMR) or 2D experiments (e.g., NOESY) can resolve these ambiguities. For LC-MS impurities, high-resolution mass spectrometry (HRMS) or tandem MS/MS fragmentation distinguishes between diastereomers and side products (e.g., mono-Boc derivatives) .

How does the Boc protection strategy influence the compound’s stability and application in peptide synthesis?

Basic:
Boc groups enhance stability by shielding reactive amines during solid-phase peptide synthesis (SPPS). They are acid-labile, allowing selective deprotection with TFA (trifluoroacetic acid) while leaving other functional groups (e.g., carboxylic acids) intact. This makes the compound a valuable intermediate in constructing complex peptidomimetics .

Advanced:
Comparative studies show that dual Boc protection reduces racemization risks during coupling steps compared to Fmoc strategies. However, prolonged exposure to acidic conditions (e.g., >2 hours in 50% TFA/DCM) may lead to tert-butyl cation formation, which can alkylate electron-rich residues. Stabilizing additives like triisopropylsilane (TIS) or water (5% v/v) mitigate this side reaction .

What are the challenges in deprotecting Boc groups without degrading the carboxylic acid moiety?

Basic:
Deprotection typically uses TFA in dichloromethane (20–50% v/v). The carboxylic acid group remains stable under these conditions due to its lower susceptibility to acid hydrolysis compared to esters or amides. Post-deprotection, neutralization with cold ether or lyophilization isolates the free amine .

Advanced:
In cases where the carboxylic acid is sensitive, alternative deprotection methods like HCl in dioxane (4 M) or photolabile Boc derivatives (e.g., NVOC) can be employed. Kinetic studies using 1^1H NMR or inline FT-IR monitoring reveal that TFA concentrations above 30% v/v accelerate Boc removal but may protonate the carboxylic acid, requiring careful pH adjustment during downstream steps .

How can researchers address discrepancies between computational predictions and experimental data for this compound’s reactivity?

Basic:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict nucleophilic attack sites and Boc group stability. Experimental validation via kinetic assays (e.g., monitoring Boc hydrolysis rates under varying pH) bridges computational and empirical results .

Advanced:
Discrepancies often arise from solvent effects or transition-state stabilization not captured in gas-phase models. Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations incorporating explicit solvent molecules (e.g., water or DCM) improve accuracy. Experimental benchmarks, such as Hammett plots for substituent effects on hydrolysis rates, refine computational parameters .

What strategies mitigate batch-to-batch variability in large-scale synthesis?

Basic:
Standardizing reaction conditions (temperature, solvent purity, and stirring rate) and implementing in-process controls (e.g., inline FT-IR for real-time Boc conversion monitoring) reduce variability. Quality control via 1^1H NMR integration of tert-butyl peaks ensures consistent protection levels .

Advanced:
Design of Experiments (DoE) methodologies optimize critical parameters (e.g., Boc anhydride equivalents, reaction time). Multivariate analysis identifies interactions between variables (e.g., temperature and base concentration), enabling robust process design. Accelerated stability studies (40°C/75% RH) predict shelf-life and storage conditions .

How does the compound’s stereochemistry impact its biological activity in drug discovery?

Basic:
The 2-methyl group introduces chirality, influencing binding affinity to targets like proteases or GPCRs. Enantiomeric resolution via chiral HPLC (e.g., Chiralpak AD-H column) separates R/S isomers for activity screening .

Advanced:
Molecular docking (e.g., AutoDock Vina) paired with MD simulations (100 ns trajectories) reveals stereospecific interactions with active sites. For example, the S-enantiomer may exhibit higher affinity due to favorable hydrogen bonding with catalytic residues. Pharmacokinetic studies in murine models correlate stereochemistry with metabolic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.